molecular formula C21H21N7OS B6549604 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 1040672-56-7

1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B6549604
CAS No.: 1040672-56-7
M. Wt: 419.5 g/mol
InChI Key: CACFMEIXARJBPJ-UHFFFAOYSA-N
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Description

The compound is a unique heterocyclic compound that contains a 1,2,4-triazole scaffold . This scaffold is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound, has been achieved using 3-amino-1,2,4-triazole . The synthesis involves a three-step reaction sequence and an atom-economical, one-pot, three-step cascade process .


Molecular Structure Analysis

The molecular formula of the compound is C27H25N7O . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The compound, due to its unique structure and properties, has uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . It operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Physical and Chemical Properties Analysis

The average mass of the compound is 463.534 Da . More detailed physical and chemical properties are not available in the retrieved papers.

Mechanism of Action

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7OS/c1-15-4-6-16(7-5-15)28-21-19(24-25-28)20(22-14-23-21)27-10-8-26(9-11-27)18(29)13-17-3-2-12-30-17/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACFMEIXARJBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CS5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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